molecular formula C15H8F3N3OS B6008741 4-phenyl-N-(3,4,5-trifluorophenyl)-1,2,3-thiadiazole-5-carboxamide

4-phenyl-N-(3,4,5-trifluorophenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B6008741
M. Wt: 335.3 g/mol
InChI Key: YQTYHVZMKDHSHV-UHFFFAOYSA-N
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Description

4-phenyl-N-(3,4,5-trifluorophenyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenyl group and a trifluorophenyl group attached to the thiadiazole ring, making it a unique and potentially valuable molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(3,4,5-trifluorophenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid with 3,4,5-trifluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(3,4,5-trifluorophenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The phenyl and trifluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-phenyl-N-(3,4,5-trifluorophenyl)-1,2,3-thiadiazole-5-carboxamide is not well-documented. like other thiadiazole derivatives, it may interact with specific molecular targets and pathways. The presence of the trifluorophenyl group could enhance its binding affinity to certain enzymes or receptors, potentially leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-phenyl-1,2,3-thiadiazole-5-carboxamide
  • N-(3,4,5-trifluorophenyl)-1,2,3-thiadiazole-5-carboxamide
  • 4-phenyl-N-(2,4,6-trifluorophenyl)-1,2,3-thiadiazole-5-carboxamide

Uniqueness

4-phenyl-N-(3,4,5-trifluorophenyl)-1,2,3-thiadiazole-5-carboxamide is unique due to the specific arrangement of the phenyl and trifluorophenyl groups on the thiadiazole ring. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-phenyl-N-(3,4,5-trifluorophenyl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F3N3OS/c16-10-6-9(7-11(17)12(10)18)19-15(22)14-13(20-21-23-14)8-4-2-1-3-5-8/h1-7H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTYHVZMKDHSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC(=C(C(=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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